2-Anthracenecarboxamide, 4-amino-9,10-dihydro-N-(3-methoxypropyl)-1-nitro-9,10-dioxo-
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Overview
Description
4-Amino-9,10-dihydro-N-(3-methoxypropyl)-1-nitro-9,10-dioxoanthracene-2-carboxamide is a complex organic compound with the molecular formula C19H17N3O6 . This compound is part of the anthracenecarboxamide family and is characterized by its unique structure, which includes an amino group, a nitro group, and a methoxypropyl group attached to an anthracene core .
Preparation Methods
The synthesis of 4-Amino-9,10-dihydro-N-(3-methoxypropyl)-1-nitro-9,10-dioxoanthracene-2-carboxamide typically involves multiple steps. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
4-Amino-9,10-dihydro-N-(3-methoxypropyl)-1-nitro-9,10-dioxoanthracene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Substitution: The amino and methoxypropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include strong acids, bases, and catalysts such as palladium or platinum . The major products formed from these reactions vary based on the specific conditions and reagents used .
Scientific Research Applications
4-Amino-9,10-dihydro-N-(3-methoxypropyl)-1-nitro-9,10-dioxoanthracene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-9,10-dihydro-N-(3-methoxypropyl)-1-nitro-9,10-dioxoanthracene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects . The pathways involved in these interactions are still under investigation, but they are believed to include signal transduction and gene expression modulation .
Comparison with Similar Compounds
4-Amino-9,10-dihydro-N-(3-methoxypropyl)-1-nitro-9,10-dioxoanthracene-2-carboxamide can be compared to other anthracenecarboxamide derivatives, such as:
4-Amino-9,10-dihydro-1-nitro-9,10-dioxoanthracene-2-carboxamide: Lacks the methoxypropyl group, which may affect its reactivity and applications.
9,10-Dihydro-1-nitro-9,10-dioxoanthracene-2-carboxamide: Lacks both the amino and methoxypropyl groups, resulting in different chemical properties and uses.
The presence of the methoxypropyl group in 4-Amino-9,10-dihydro-N-(3-methoxypropyl)-1-nitro-9,10-dioxoanthracene-2-carboxamide makes it unique and potentially more versatile in various applications .
Properties
CAS No. |
63589-26-4 |
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Molecular Formula |
C19H17N3O6 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
4-amino-N-(3-methoxypropyl)-1-nitro-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C19H17N3O6/c1-28-8-4-7-21-19(25)12-9-13(20)14-15(16(12)22(26)27)18(24)11-6-3-2-5-10(11)17(14)23/h2-3,5-6,9H,4,7-8,20H2,1H3,(H,21,25) |
InChI Key |
LXOWAMNDRCJQED-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C3=CC=CC=C3C2=O)N |
Origin of Product |
United States |
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